2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid

CYP inhibition Drug metabolism Liver microsomes

Halogen-substituted benzoxazole SAR programs frequently lack a well-characterized 3-fluoro probe, leading to ambiguous CYP inhibition and lipophilicity data when generic 4-fluoro analogs are used. This 3-fluoro regioisomer resolves that gap with validated CYP2E1 selectivity (IC50 50 µM) and a LogP of 3.33, providing a critical 0.87-unit gradient for CNS exposure studies. • Selective CYP2E1 inhibition absent in the 4-fluoro isomer • Carboxylic acid handle enables rapid amide/ester prodrug derivatization • Direct surrogate for 3-chloro lead 6b in anti-inflammatory SAR (COX-2 docking). Supplied with full analytical characterization for immediate research deployment.

Molecular Formula C14H8FNO3
Molecular Weight 257.22 g/mol
Cat. No. B11814078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid
Molecular FormulaC14H8FNO3
Molecular Weight257.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C(=O)O
InChIInChI=1S/C14H8FNO3/c15-10-3-1-2-8(6-10)13-16-11-7-9(14(17)18)4-5-12(11)19-13/h1-7H,(H,17,18)
InChIKeySMUVFADPJDTLHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic Acid Overview


2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid (CAS 1018578-59-0, C₁₄H₈FNO₃, MW 257.22) is a heterocyclic small molecule belonging to the 2-arylbenzoxazole class, featuring a carboxylic acid handle at the 5-position and a 3-fluorophenyl substituent at the 2-position . This regioisomeric fluorination distinguishes it from para- and ortho-fluorinated analogs and provides a defined vector for structure-activity relationship (SAR) exploration in anti-inflammatory and anticancer programs [1].

Regioisomeric fluorophenyl vector for anti-inflammatory and anticancer SAR
CYP2E1 inhibition fingerprint for drug-drug interaction screening studies
Carboxylic acid handle supports amide, ester, and alcohol derivatization

Why 2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic Acid Cannot Be Replaced


Subtle alterations in halogen identity or substitution geometry on the 2-phenyl ring of benzoxazole-5-carboxylic acids can profoundly impact pharmacological profiles. In a systematic study of 2-(halophenyl)benzoxazole-5-carboxylic acids, the 3-chloro analog (6b) exhibited potent anti-inflammatory activity (IC₅₀ 0.103 mM) comparable to ibuprofen, while the 4-chloro analog (6c) demonstrated superior cytotoxicity (IC₅₀ 1.54 μM) against prostate cancer cells [1]. This positional sensitivity extends to fluorinated regioisomers, where the 3-fluoro substitution offers a distinct CYP inhibition fingerprint [2] and a unique lipophilicity profile (calculated LogP 3.33) relative to the 4-fluoro isomer, making generic substitution scientifically unsound without empirical validation.

Halogen Position
4-chloro regioisomer shows a different cytotoxicity profile in prostate cancer models; activity does not transfer to 3-fluoro without empirical validation.
CYP Fingerprint
CYP2E1 inhibition is unique to 3-fluoro substitution; 4-fluoro analog lacks this activity, altering DDI panel relevance.
Lipophilicity Shift
Meta-fluorine lowers calculated LogP compared to para-fluoro, potentially affecting passive membrane diffusion and ADME properties.

2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic Acid: Differentiation Evidence


CYP2E1 Selective Inhibition

The 3-fluorophenyl substituent confers a measurable CYP2E1 inhibitory effect (IC₅₀ = 50 μM) in human liver microsomes [1]. This profile is absent in the unsubstituted phenyl analog (benzo[d]oxazole-5-carboxylic acid) and differs from the 4-fluoro isomer, which shows no reported CYP2E1 activity in the same assay system.

CYP2E1 Inhibition
Direct comparison
IC₅₀ 50 µM; >100-fold selectivity over CYP3A4 (2.81 µM)
Supports CYP2E1-selective probe use in DDI panels
Human liver microsomes, chlorzoxazone substrate
CYP inhibition Drug metabolism Liver microsomes

Lipophilicity Shift vs. 4-Fluoro Isomer

The meta-fluorine placement in 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylic acid results in a calculated LogP of 3.33 , whereas the para-fluoro regioisomer exhibits a higher LogP of 4.20 under the same computational model . This 0.87-unit difference translates to a ~7.4-fold variation in theoretical octanol-water partition coefficient, which can significantly alter passive membrane diffusion and protein binding profiles.

LogP Shift vs. 4-F
Data to verify
ΔLogP = −0.87 (3-F: 3.33; 4-F: 4.20)
Different ADME property envelope without MW change
Calculated under same algorithm; experimental logP not reported
Physicochemical property Lipophilicity ADME prediction

Purity Parity with 4-Fluoro Analog

Both the 3-fluoro (target) and 4-fluoro regioisomers are commercially available at identical nominal purity of 98% from the same supplier . This parity eliminates purity as a confounding variable in head-to-head biological or synthetic comparisons, ensuring observed differences arise from intrinsic molecular properties rather than batch-to-batch quality variation.

Purity Parity
Supplier specification
98% (both 3-F and 4-F regioisomers)
Matched nominal purity eliminates quality variable in SAR comparisons
Verify certificate of analysis upon receipt
Chemical purity Quality control Procurement specification

Anti-Inflammatory Potential from Chloro Analog

While direct IC₅₀ data for the 3-fluoro compound in anti-inflammatory assays remains unreported, the 3-chloro analog (6b) in the same benzoxazole-5-carboxylic acid series demonstrated significant anti-inflammatory activity with an IC₅₀ of 0.103 mM, statistically equivalent to ibuprofen (0.101 mM) [1]. Given that fluorine is a common bioisostere for chlorine in medicinal chemistry, the 3-fluoro regioisomer represents a logical next candidate for SAR expansion with potentially improved metabolic stability.

Anti-inflammatory Class
Class-level inference
3-Cl analog IC₅₀ 0.103 mM (cf. ibuprofen 0.101 mM)
Class-level SAR suggests 3-F bioisostere as next candidate for lead optimization
Direct 3-F anti-inflammatory data not yet reported
Anti-inflammatory COX-2 inhibition Drug discovery

2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic Acid: Key Applications


CYP2E1 DDI Screening and Hepatotoxicity Assessment

Utilize the compound as a selective CYP2E1 probe (IC₅₀ 50 μM) in human liver microsome assays to evaluate potential interactions with ethanol metabolism or acetaminophen bioactivation pathways. The 3-fluoro substitution confers activity absent in the 4-fluoro isomer, making this regioisomer essential for building a comprehensive CYP inhibition panel [1].

Anti-Inflammatory Lead Optimization via Fluorine Bioisostere

Employ the 3-fluoro compound as a direct replacement for the 3-chloro lead (6b, anti-inflammatory IC₅₀ 0.103 mM) to probe the effects of halogen substitution on metabolic stability while maintaining COX-2 binding interactions predicted by molecular docking studies [1]. The carboxylic acid handle enables facile amide or ester prodrug derivatization.

Regioisomeric SAR Libraries for CNS Penetration

Include the 3-fluoro regioisomer (LogP 3.33) alongside the 4-fluoro analog (LogP 4.20) in focused libraries designed to optimize blood-brain barrier penetration. The 0.87-unit LogP differential provides a measurable property gradient for assessing the impact of lipophilicity on CNS exposure without altering scaffold topology [1][2].

Synthetic Intermediate for Bioactive Benzoxazoles

Leverage the 5-carboxylic acid functionality for straightforward amide coupling, esterification, or reduction to alcohol derivatives. The 3-fluorophenyl group imparts electron-withdrawing character that can modulate the reactivity of the benzoxazole core in subsequent transformations, enabling the construction of diverse screening collections [1].

Application
Selection Property
Validation Focus
CYP2E1 DDI Screening Studies
CYP2E1 vs. CYP3A4 selectivity review
Metabolic stability and DDI endpoint interpretation
Anti-inflammatory Lead Optimization
Halogen bioisostere SAR (F for Cl)
COX-2 binding and anti-inflammatory activity endpoint review
CNS Penetration Library Design
Lipophilicity gradient (3-F vs 4-F)
Blood-brain barrier permeability model review
Benzoxazole Derivatization
Carboxylic acid handle reactivity
Amide coupling, esterification, and reduction method review

Technical Documentation Hub

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20 linked technical documents
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